molecular formula C17H19N3O3S B2640442 N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide CAS No. 1396851-68-5

N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide

Cat. No. B2640442
CAS RN: 1396851-68-5
M. Wt: 345.42
InChI Key: JYXKOBBALKULIK-UHFFFAOYSA-N
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Description

N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide is a chemical compound that is commonly referred to as EMD 1214063. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of certain types of cancer.

Scientific Research Applications

Antimicrobial Applications

1. Synthesis and Antimicrobial Evaluation Recent research on quinoline derivatives clubbed with sulfonamide, like N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide, shows promising antimicrobial properties. A study synthesized new compounds of quinoline with sulfonamide moieties and found them to be effective against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

DNA Interaction and Nuclease Activity

2. Mn(II) Complexes with Sulfonamides Sulfonamides derived from 8-aminoquinoline, including those structurally related to N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide, have been used to form Mn(II) complexes. These complexes show strong interactions with DNA and significant nuclease activity, potentially useful for therapeutic applications (Journal of Inorganic Biochemistry, 2012).

Anticancer Properties

3. Synthesis and Biological Evaluation of Quinoline Derivatives Quinoline derivatives, including structures similar to N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide, have been synthesized and evaluated for their antiviral, anti-inflammatory, and antimicrobial activities. These compounds, especially those targeting microbial activity, could be potent in cancer therapy (Research Journal of Pharmacy and Technology, 2011).

Other Applications

4. Metal Mediated Inhibition of Methionine Aminopeptidase Quinolinyl sulfonamides, structurally related to N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP), which could have implications in biochemical pathways and drug development (Biochemical and Biophysical Research Communications, 2006).

Mechanism of Action

Target of Action

The primary target of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide is the M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme involved in the generation of ATP . PKM2 is critical for cancer metabolism and is expressed in many human tumors .

Mode of Action

N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide: acts as a modulator of PKM2, shifting it between highly active and less active states . This modulation impacts the intracellular pyruvate level in cancer cells, affecting their viability and cell-cycle phase distribution .

Biochemical Pathways

The action of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide primarily affects the glycolytic pathway, specifically the conversion of phosphoenolpyruvate to pyruvate, a reaction catalyzed by PKM2 . This modulation can have significant downstream effects on cancer cell metabolism .

Pharmacokinetics

The pharmacokinetics of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide The compound’s impact on cancer cell viability and cell-cycle phase distribution suggests it has sufficient bioavailability to exert its effects .

Result of Action

The result of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide action is a reduction in the intracellular pyruvate level in A549 lung cancer cells . This leads to an impact on cancer cell viability and cell-cycle phase distribution . The compound exhibits more cytotoxicity on cancer cells than normal cells, indicating high selectivity in its mode of action .

properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-24(22,16-7-3-5-15-6-4-8-18-17(15)16)19-9-1-2-10-20-11-13-23-14-12-20/h3-8,19H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXKOBBALKULIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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